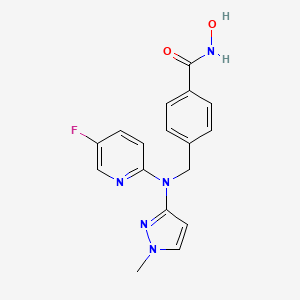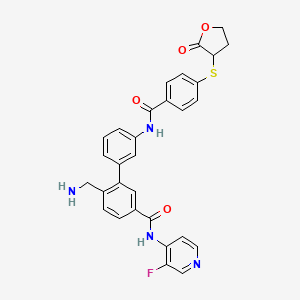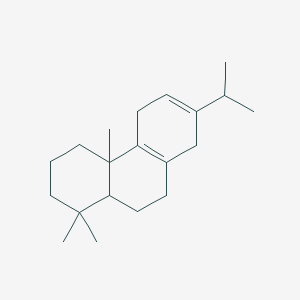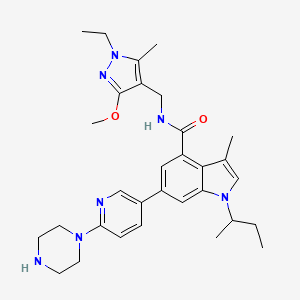![molecular formula C28H32FN7O2 B10835170 1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835170.png)
1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28270010-Compound-Figure17-3” is a small molecular drug with a molecular weight of 517.6. It has a topological polar surface area of 3.1 and contains 8 rotatable bonds. This compound is known for its potential therapeutic applications and has been the subject of various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID28270010-Compound-Figure17-3” involves a series of chemical reactions. One of the methods includes the use of methacrylate-containing block copolymers (BCPs) for the efficient catalyst-free hydroamination and preparation of functional metallopolymers . The process involves segment-selective introduction of functional moieties, monitored by IR spectroscopy, and verified by 1H-NMR, UV-Vis spectroscopy, and TGA.
Industrial Production Methods: The industrial production of this compound can be achieved through a method involving the preparation of a hollow core-shell structure by photocatalytic particle self-driven nucleation . This method includes mixing an alcohol solution of titanium dioxide with tetra (octadecyl) orthotitanate, followed by a series of steps involving micro-nano bubble generation, mixing, and calcination to obtain nanoparticles of a core-shell hollow structure.
Chemical Reactions Analysis
Types of Reactions: “PMID28270010-Compound-Figure17-3” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The compound reacts with reagents such as sulfur trioxide (SO3), ethanolamine, and water molecules . The reactions are influenced by the presence of water, which can significantly decrease the reaction barriers and enhance the reaction rates.
Major Products:
Scientific Research Applications
“PMID28270010-Compound-Figure17-3” has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of “PMID28270010-Compound-Figure17-3” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to high-affinity receptors such as the nerve growth factor receptor, leading to homodimerization, autophosphorylation, and activation of downstream signaling cascades . These pathways regulate cell survival, differentiation, and proliferation.
Comparison with Similar Compounds
“PMID28270010-Compound-Figure17-3” can be compared with other similar compounds, such as those targeting the tropomyosin-related kinase A (TrkA) receptor . Similar compounds include:
- Tyrosine kinase receptor A
- Neurotrophic tyrosine kinase receptor type 1
- TRK1 transforming tyrosine kinase protein
The uniqueness of “PMID28270010-Compound-Figure17-3” lies in its specific molecular structure and its ability to form stable complexes with various biological molecules, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H32FN7O2 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea |
InChI |
InChI=1S/C28H32FN7O2/c1-19-26(21-15-30-34(2)16-21)33-36(23-7-5-4-6-8-23)27(19)32-28(37)31-25-18-35(13-14-38-3)17-24(25)20-9-11-22(29)12-10-20/h4-12,15-16,24-25H,13-14,17-18H2,1-3H3,(H2,31,32,37)/t24-,25+/m0/s1 |
InChI Key |
JNTHQYPNOWOSDA-LOSJGSFVSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC=C(C=C5)F)CCOC |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=C(C=C5)F)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835089.png)


![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)
![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)

![[(3R)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10835152.png)

![1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835166.png)
![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)
![5,8-dichloro-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[3-(hydroxymethyl)-5-methyl-1,2-oxazol-4-yl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835183.png)
![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
